REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:16][CH2:17][CH2:18][CH2:19][Li:20].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([C:13](=[O:14])[OH:15])[s:12]2)[cH:6][cH:7]1.[ClH:26].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][c:10]([CH:22]=[O:21])[c:11]([C:13](=[O:14])[OH:15])[s:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(-c2ccc(Cl)cc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=Cc1cc(-c2ccc(Cl)cc2)sc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |